N,N'-Di-tert-octyl phosphonic diamide
Description
N,N'-Di-tert-octyl phosphonic diamide is an organophosphorus compound characterized by two tert-octyl groups bonded to the nitrogen atoms of a phosphonic diamide core (P(O)(NHR)₂). The tert-octyl substituents impart significant steric bulk and lipophilicity, influencing its physical properties, reactivity, and biological interactions.
Properties
CAS No. |
73790-33-7 |
|---|---|
Molecular Formula |
C16H35N2OP |
Molecular Weight |
302.44 g/mol |
InChI |
InChI=1S/C16H35N2OP/c1-7-9-11-13-15(3,4)17-20(19)18-16(5,6)14-12-10-8-2/h7-14H2,1-6H3,(H,17,18) |
InChI Key |
IVDNMVVMFKCJOP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C)(C)NP(=NC(C)(C)CCCCC)=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Di-tert-octyl phosphonic diamide typically involves the reaction of phosphonic acid derivatives with tert-octylamine. One common method is the reaction of di-tert-butyl phosphite with tert-octylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactants.
Industrial Production Methods
Industrial production of N,N’-Di-tert-octyl phosphonic diamide may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process includes the purification of the product through distillation or recrystallization to achieve the desired purity and yield.
Chemical Reactions Analysis
Types of Reactions
N,N’-Di-tert-octyl phosphonic diamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonic diamide to phosphine derivatives.
Substitution: The tert-octyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts such as palladium or nickel complexes.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonic diamides.
Scientific Research Applications
N,N’-Di-tert-octyl phosphonic diamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive compound in drug development.
Medicine: Explored for its use in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N’-Di-tert-octyl phosphonic diamide involves its interaction with molecular targets through its phosphonic diamide group. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. The tert-octyl groups provide steric hindrance, affecting the compound’s reactivity and selectivity in chemical reactions.
Comparison with Similar Compounds
Structural and Substituent Variations
Phosphonic diamides exhibit diverse biological and chemical behaviors depending on their substituents. Key comparisons include:
Key Observations :
- Steric Effects : Bulky tert-octyl groups in the target compound likely reduce reactivity in nucleophilic substitutions compared to smaller alkyl or aromatic substituents (e.g., ethyl or benzyl) .
- Lipophilicity : Tert-octyl substituents enhance membrane permeability, advantageous for drug delivery but may reduce aqueous solubility .
Physical and Spectral Properties
- Melting Points: Aromatic derivatives (e.g., 179–181°C for 4-fluorobenzyl-quinolyl diamide) have higher melting points than alkyl-substituted analogs (e.g., tetraethyl-p-phenyl diamide, liquid at room temperature) .
- 31P NMR Shifts: Substituents significantly influence chemical shifts. For example: δ28.9 ppm for 4-fluorobenzyl-quinolyl diamide . δ21.6 ppm for pyridylmethyl derivatives .
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